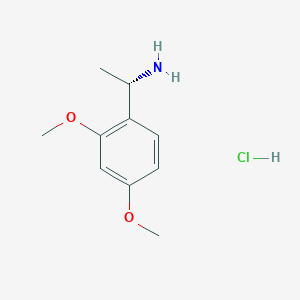

(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial process would also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: The major products are ketones or aldehydes.

Reduction: The major products are secondary or tertiary amines.

Substitution: The major products depend on the nucleophile used but can include various substituted phenethylamines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- IUPAC Name: (1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

- Molecular Formula: C10H15ClN2O2

- Molecular Weight: 232.69 g/mol

- Appearance: White to off-white solid

- Purity: Typically >98%

Neuropharmacology

Research indicates that compounds similar to this compound may interact with trace amine-associated receptors (TAARs), particularly TAAR1. These interactions have been linked to potential therapeutic effects in conditions such as schizophrenia and mood disorders. Notably, a study demonstrated its efficacy in reducing hyperactivity in rodent models of schizophrenia, indicating its potential as an antipsychotic agent .

Antidepressant Effects

The compound's structural similarity to known antidepressants suggests it might exhibit mood-stabilizing properties. Research into dimethylamine derivatives has shown that they can modulate neurotransmitter systems involved in mood regulation, particularly serotonin and dopamine pathways .

Analgesic Properties

Various studies have highlighted the analgesic potential of compounds within the same chemical class. For instance, analogs have been reported to demonstrate significant pain-relieving effects in preclinical models, suggesting that this compound may also possess similar properties .

Data Table: Summary of Biological Activities

| Activity Type | Evidence of Efficacy | Reference |

|---|---|---|

| Antipsychotic | Reduced hyperactivity in rodents | |

| Antidepressant | Modulation of serotonin/dopamine | |

| Analgesic | Significant pain relief observed |

Case Study 1: Antipsychotic Efficacy

A study conducted on the effects of this compound on rodent models showed a marked decrease in MK-801-induced hyperactivity. This suggests a potential mechanism for treating schizophrenia-related symptoms through modulation of dopaminergic pathways .

Case Study 2: Mood Stabilization

In another investigation focusing on the compound's antidepressant properties, researchers evaluated its impact on behavioral despair models. Results indicated significant improvements in depressive-like behaviors, reinforcing the hypothesis that this compound could serve as a novel antidepressant .

Mécanisme D'action

The mechanism of action of (1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

- (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

- (1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride

Uniqueness

(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can lead to different chemical and biological properties compared to its analogs

Activité Biologique

(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is a member of the substituted phenethylamines class, characterized by its amine functional group and a dimethoxy-substituted phenyl ring. This compound exhibits significant biological activity primarily through its interaction with neurotransmitter systems, which is crucial for its psychoactive properties. Understanding its biological activity involves examining its pharmacological profile, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structural characteristics can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H16ClN O2

- Molecular Weight : 229.70 g/mol

Biological Activity Overview

Research indicates that this compound interacts with various neurotransmitter receptors, which may contribute to its psychoactive effects. However, specific details regarding its mechanism of action remain largely undocumented.

Interaction with Neurotransmitter Systems

The compound is believed to influence neurotransmitter systems such as serotonin and dopamine pathways. Its structural similarity to other psychoactive compounds suggests potential agonistic or antagonistic effects at various receptor sites.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Receptor Affinity | Efficacy | Reference |

|---|---|---|---|

| 25I-NBOMe | TAAR1 | High | |

| (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl] | Moderate | Antinociceptive | |

| Variolin A | CDK Inhibition | Moderate |

Case Studies and Research Findings

While specific case studies on this compound are scarce, research into similar compounds provides valuable context:

- Psychoactive Effects : Similar phenethylamines have been linked to significant psychoactive effects in both animal models and human users. For instance, studies on 25I-NBOMe highlight severe physiological responses such as hyperthermia and convulsions in overdose cases .

- Receptor Binding Studies : Research has demonstrated that compounds with similar structures exhibit varying degrees of binding affinity to serotonin and dopamine receptors. These interactions are crucial for understanding their psychoactive properties and potential therapeutic applications .

- Potential Therapeutic Applications : The exploration of substituted phenethylamines has led to interest in their potential use in treating psychiatric disorders due to their effects on neurotransmitter systems .

Propriétés

IUPAC Name |

(1S)-1-(2,4-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-7(11)9-5-4-8(12-2)6-10(9)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVWPPMHEROFHU-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)OC)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.